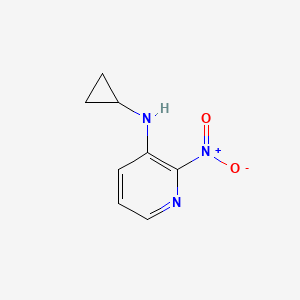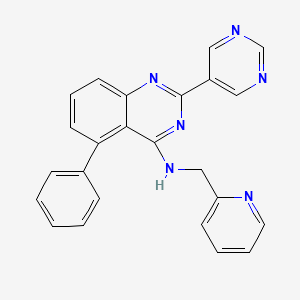
5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine is a compound that has garnered significant interest in the field of medicinal chemistry. It is known for its potent inhibitory effects on specific ion channels, particularly Kv 1.5, which plays a crucial role in cardiac arrhythmias such as atrial fibrillation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine involves several key steps. One of the primary methods includes the following steps :
Starting Material Preparation: The synthesis begins with the preparation of 4-bromoindoline-2,3-dione, which is then treated with sodium hydroxide and hydrogen peroxide to yield 2-amino-6-bromobenzoic acid.
Formation of Quinazoline Core: The 2-amino-6-bromobenzoic acid is then reacted with sodium cyanate to form 5-bromo-1H-quinazoline-2,4-dione. This intermediate is further treated with phenylboronic acid in the presence of a palladium catalyst to yield 5-phenylquinazoline-2,4(1H,3H)-dione.
Final Coupling: The final step involves the coupling of 2-chloro-N-(pyridin-2-ylmethyl)-5-(4-(trifluoromethyl)phenyl)quinazolin-4-amine with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in the presence of potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline core.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and nucleophiles such as amines and thiols. Conditions typically involve the use of polar aprotic solvents and catalysts like palladium.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrimidine and quinazoline rings.
Applications De Recherche Scientifique
5-Phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its effects on ion channels and its potential as a therapeutic agent for cardiac arrhythmias.
Medicine: It is being investigated for its potential use in treating atrial fibrillation and other cardiac conditions.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and as a tool in drug discovery.
Mécanisme D'action
The primary mechanism of action of 5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine involves the inhibition of the Kv 1.5 ion channel . This inhibition leads to the prolongation of the ventricular effective refractory period (VERP) and the atrial effective refractory period (AERP), which helps in managing cardiac arrhythmias. The compound selectively targets the Kv 1.5 channel without significantly affecting other ion channels, making it a promising candidate for therapeutic use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
Compared to similar compounds, 5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine stands out due to its high selectivity for the Kv 1.5 ion channel and its robust efficacy in preclinical models. Its unique structure allows for specific interactions with the ion channel, leading to its potent inhibitory effects .
Propriétés
Formule moléculaire |
C24H18N6 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine |
InChI |
InChI=1S/C24H18N6/c1-2-7-17(8-3-1)20-10-6-11-21-22(20)24(28-15-19-9-4-5-12-27-19)30-23(29-21)18-13-25-16-26-14-18/h1-14,16H,15H2,(H,28,29,30) |
Clé InChI |
UVJHJIXYGIZLLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CN=CN=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene](/img/structure/B13982029.png)

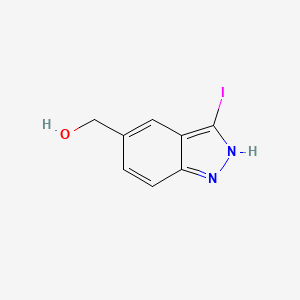

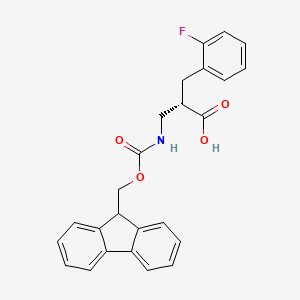
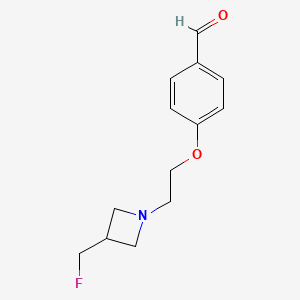
![2,5-Dioctylthieno[3,2-b]thiophene](/img/structure/B13982077.png)
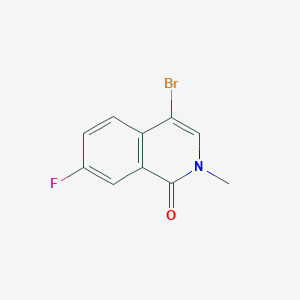
![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13982093.png)


